molecular formula C14H16N2O2S2 B2436466 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide CAS No. 1396882-44-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide

Cat. No.: B2436466
CAS No.: 1396882-44-2
M. Wt: 308.41
InChI Key: SVTQPJWACKAHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a thiophene ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinamide core, followed by the introduction of the thiophene ring and the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The thiophene and methylthio groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its biological activity. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives with different substituents on the aromatic ring or the amide nitrogen. Examples include N-(2-hydroxy-2-phenylpropyl)-2-(methylthio)nicotinamide and N-(2-hydroxy-2-(furan-2-yl)propyl)-2-(methylthio)nicotinamide.

Uniqueness

What sets N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide apart is the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes the compound particularly interesting for applications that require specific interactions with biological or chemical targets.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-14(18,11-6-4-8-20-11)9-16-12(17)10-5-3-7-15-13(10)19-2/h3-8,18H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTQPJWACKAHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(N=CC=C1)SC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.